N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoquinoline moiety, a methoxy group, and a piperidinylsulfonyl group attached to a benzamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: Isoquinoline derivatives can be synthesized through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Piperidinylsulfonyl Group: This step involves the sulfonylation of a piperidine derivative, which can be achieved using sulfonyl chlorides in the presence of a base.
Coupling to Form the Benzamide Core: The final step involves coupling the isoquinoline, methoxy, and piperidinylsulfonyl intermediates to form the benzamide core, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(isoquinolin-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide
- N-(isoquinolin-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-(isoquinolin-5-yl)-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This distinct structure may confer advantages in terms of selectivity and potency in various applications.
Properties
IUPAC Name |
N-isoquinolin-5-yl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-29-21-9-8-17(30(27,28)25-12-3-2-4-13-25)14-19(21)22(26)24-20-7-5-6-16-15-23-11-10-18(16)20/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCLKYYIWRANCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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